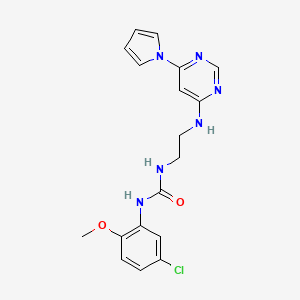

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea

Description

Historical Development of Pyrrolopyrimidine Scaffolds in Medicinal Chemistry

The pyrrolopyrimidine scaffold emerged as a critical pharmacophore in the early 2000s, building on the established utility of purine isosteres in modulating kinase activity. Its fused bicyclic structure mimics adenosine, enabling competitive inhibition of ATP-binding pockets in kinases while offering enhanced metabolic stability over purine-based drugs. Early derivatives, such as the Janus kinase (JAK) inhibitor tofacitinib, demonstrated the scaffold’s capacity to achieve high selectivity for tyrosine kinases.

A pivotal advancement came with the discovery that C-6 and C-7 substitutions on the pyrrolopyrimidine core could fine-tune target engagement. For instance, introducing hydrophobic groups at C-6 improved binding to hydrophobic pockets in kinases like CSF1R, as evidenced by crystallographic studies. Concurrently, the incorporation of hydrogen bond donors/acceptors at C-4 and C-2 positions enabled interactions with conserved residues in the kinase hinge region, a strategy validated in inhibitors targeting BRAF and EGFR mutants.

Table 1: Key Milestones in Pyrrolopyrimidine Drug Development

| Year | Discovery | Therapeutic Application |

|---|---|---|

| 2005 | First JAK3-selective pyrrolopyrimidine (CP-690,550) | Autoimmune disorders |

| 2012 | C-6 aryl derivatives for CSF1R inhibition | Oncology |

| 2018 | KRAS G12C-targeting pyrrolopyrimidines | Non-small cell lung cancer |

| 2023 | Urea-functionalized derivatives with improved solubility | Targeted therapy combinations |

The scaffold’s adaptability is further highlighted by its role in addressing drug resistance. For example, second-generation EGFR inhibitors bearing 7-azaindole-fused pyrrolopyrimidines overcame T790M mutations by optimizing steric interactions within the ATP-binding cleft. These innovations laid the groundwork for integrating urea functionalities to exploit non-catalytic binding sites.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2/c1-27-15-5-4-13(19)10-14(15)24-18(26)21-7-6-20-16-11-17(23-12-22-16)25-8-2-3-9-25/h2-5,8-12H,6-7H2,1H3,(H,20,22,23)(H2,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAOWGOAZIRRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrimidine Intermediate:

- Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, undergoes nucleophilic substitution with 1H-pyrrole to form 6-(1H-pyrrol-1-yl)pyrimidine.

- Reaction conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Amine Functionalization:

- The intermediate is then reacted with an ethylene diamine derivative to introduce the aminoethyl group.

- Reaction conditions: This step often requires a base such as triethylamine and is conducted under reflux conditions.

-

Urea Formation:

- The final step involves the reaction of the aminoethyl intermediate with 5-chloro-2-methoxyphenyl isocyanate to form the desired urea compound.

- Reaction conditions: This step is typically performed in an inert atmosphere, using solvents like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane at 0°C.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas at room temperature.

Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)

- Shared Features : Both compounds contain a 5-chloro-2-methoxyphenylurea scaffold, critical for binding to kinases or receptors via hydrophobic and hydrogen-bonding interactions.

- Differences: PQ401 substitutes the pyrimidine-pyrrole system with a quinoline ring, which may enhance planar stacking but reduce solubility compared to the pyrimidine-based target compound .

1-(4-Methoxy-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea (BG15420)

- Shared Features: Both compounds utilize a pyrimidine-ethylurea backbone. The ethylamino linker and urea group are conserved, suggesting similar binding modes.

6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)-propyl]-amino]-ethylamino]-1,3-dimethylpyrimidine-2,4-dione

- Shared Features: A pyrimidine core with ethylamino substituents.

- Differences : This compound lacks the urea moiety and instead incorporates a pyrimidine-dione structure, reducing hydrogen-bonding capacity compared to the target compound .

Pharmacological Profiles

- Target Compound : Likely targets kinase domains (e.g., EGFR, VEGFR) due to the urea-pyrimidine scaffold, analogous to PD173074 and tyrphostin AG1478 .

- PQ401: Demonstrated activity against insulin-like growth factor 1 receptor (IGF-1R), with IC₅₀ values in the nanomolar range .

- BG15420: No direct activity data, but its imidazole-pyrimidine structure is associated with improved metabolic stability over pyrrole-containing analogues .

Research Findings

- PQ401 : In preclinical studies, PQ401 inhibited IGF-1R signaling in cancer cell lines, reducing proliferation and inducing apoptosis .

- Tyrphostin AG1478 : A structurally related urea-quinazoline compound (IC₅₀ = 3 nM for EGFR) highlights the importance of the chloro-methoxyphenyl group for potency .

- BG15420 : Computational docking studies suggest strong affinity for ATP-binding pockets due to the imidazole’s electron-rich nature, though in vitro validation is pending .

Data Tables

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea, a compound with a complex structure, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a pyrrole moiety, an aminoethyl group, and a urea linkage attached to a substituted phenyl group. Its unique structure contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. The exact pathways involved depend on the biological context in which the compound is studied.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds with pyrimidine and pyrrole structures can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 26 | Apoptosis induction |

| Compound B | MCF-7 | 0.46 | Cell cycle arrest |

| Compound C | HCT116 | 0.39 | Aurora-A kinase inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 32 µg/mL |

| Compound E | Escherichia coli | 16 µg/mL |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study by Wei et al. (2022) : This study focused on pyrazole derivatives, highlighting their anticancer properties against A549 cell lines with an IC50 value of 26 µM .

- Research by Fan et al. (2022) : Investigated the synthesis of pyrazole derivatives and their cytotoxicity against various cancer cell lines, demonstrating significant growth inhibition .

- Investigation by Zheng et al. (2022) : Developed pyrazole-linked benzimidazole derivatives that showed potent anticancer effects across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.